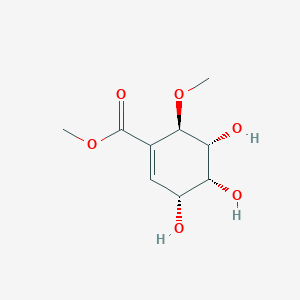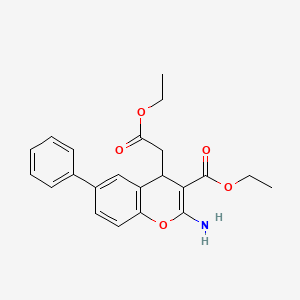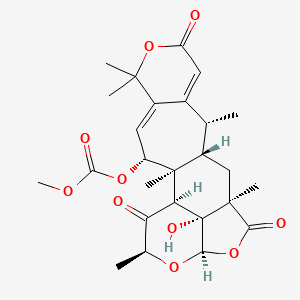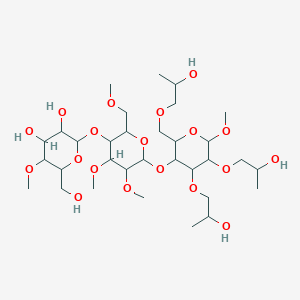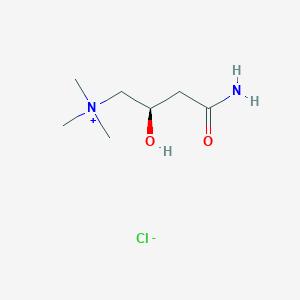
1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Carnitinamide chloride is a chemical compound that belongs to the class of carnitine derivatives Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids in living organisms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-carnitinamide chloride typically involves the reaction of ®-carnitine with an appropriate amide-forming reagent. One common method is the reaction of ®-carnitine with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which is then reacted with an amine to produce ®-carnitinamide chloride . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-carnitinamide chloride may involve large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity ®-carnitinamide chloride.
Analyse Chemischer Reaktionen
Types of Reactions
®-Carnitinamide chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives with different oxidation states.
Reduction: Reduction reactions can convert ®-carnitinamide chloride to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, such as carnitine esters, carnitine amides, and carnitine alcohols
Wissenschaftliche Forschungsanwendungen
®-Carnitinamide chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other carnitine derivatives.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on mitochondrial function.
Medicine: ®-Carnitinamide chloride is investigated for its potential therapeutic applications, including its use as a supplement for enhancing fatty acid metabolism and as a treatment for metabolic disorders.
Industry: The compound is used in the production of dietary supplements and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-carnitinamide chloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with specific transport proteins and enzymes, facilitating the conversion of fatty acids into energy. The molecular targets include carnitine acyltransferases and carnitine transporters, which are essential for the proper functioning of the fatty acid metabolism pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Carnitine: A naturally occurring compound involved in fatty acid metabolism.
Acetyl-L-carnitine: An acetylated form of carnitine with enhanced bioavailability and potential neuroprotective effects.
Propionyl-L-carnitine: A derivative of carnitine with potential cardiovascular benefits.
Uniqueness
®-Carnitinamide chloride is unique due to its specific amide structure, which may confer distinct biochemical properties compared to other carnitine derivatives
Eigenschaften
Molekularformel |
C7H17ClN2O2 |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H/t6-;/m1./s1 |
InChI-Schlüssel |
MVOVUKIZAZCBRK-FYZOBXCZSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
Isomerische SMILES |
C[N+](C)(C)C[C@@H](CC(=O)N)O.[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


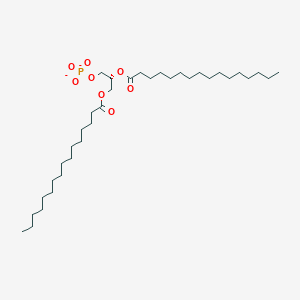
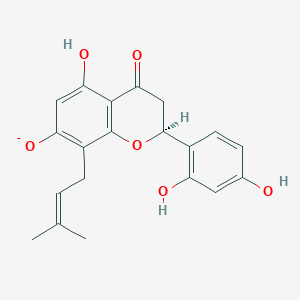
![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)


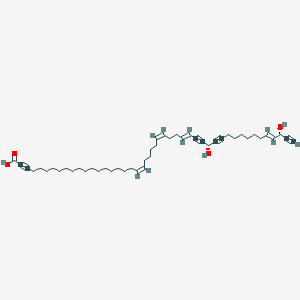
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B1261528.png)
